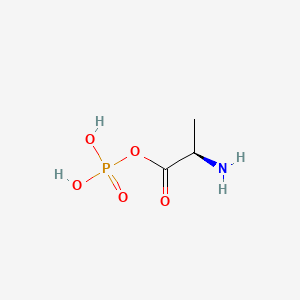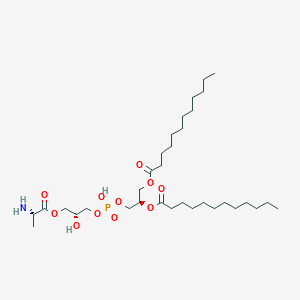
3-(2-Bromoacetamido)propanoic acid
Vue d'ensemble
Description
3-(2-Bromoacetamido)propanoic acid is a compound characterized by the presence of a bromide group and a terminal carboxylic acid. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can react with primary amine groups to form stable amide bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(2-Bromoacetamido)propanoic acid can be synthesized through the reaction of 3-aminopropanoic acid with bromoacetyl bromide. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoacetamido)propanoic acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group. It can also participate in amide bond formation reactions with primary amines .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and alcohols. .
Amide Bond Formation: Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) are used in the presence of a coupling agent like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt)
Major Products Formed
Nucleophilic Substitution: The major products are substituted derivatives where the bromide group is replaced by the nucleophile.
Amide Bond Formation: The major products are amides formed by the reaction of the carboxylic acid group with primary amines
Applications De Recherche Scientifique
3-(2-Bromoacetamido)propanoic acid has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent for introducing bromoacetamido groups into molecules
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds
Mécanisme D'action
The mechanism of action of 3-(2-Bromoacetamido)propanoic acid involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. This property makes it useful in modifying biomolecules and synthesizing new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Chloroacetamido)propanoic acid: Similar structure but contains a chlorine atom instead of a bromine atom. It also undergoes nucleophilic substitution reactions but with different reactivity.
3-(2-Iodoacetamido)propanoic acid: Contains an iodine atom instead of a bromine atom. .
Uniqueness
3-(2-Bromoacetamido)propanoic acid is unique due to its balanced reactivity and stability. The bromide group provides a good leaving group for nucleophilic substitution reactions, while the carboxylic acid allows for amide bond formation. This combination of properties makes it a versatile reagent in organic synthesis and biochemical research .
Propriétés
IUPAC Name |
3-[(2-bromoacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO3/c6-3-4(8)7-2-1-5(9)10/h1-3H2,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULKDIPSSLZFIQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571015 | |
| Record name | N-(Bromoacetyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89520-11-6 | |
| Record name | N-(2-Bromoacetyl)-β-alanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89520-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Bromoacetyl)-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70571015 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















